4-(4-ethoxyphenoxy)benzoic acid
Description
4-(4-Ethoxyphenoxy)benzoic acid is a benzoic acid derivative with a 4-ethoxyphenoxy substituent at the para position of the aromatic ring.
Properties
CAS No. |
1021245-68-0 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenoxy)benzoic acid typically involves the reaction of 4-ethoxyphenol with 4-chlorobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-(4-ethoxyphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Substituent Effects on Acidity and Solubility
The acidity of benzoic acid derivatives is modulated by substituents through electronic effects. For example:
- 4-(4-Fluorophenoxy)benzoic acid (C₁₃H₉FO₃): The electron-withdrawing fluorine atom enhances acidity (lower pKa) compared to unsubstituted benzoic acid. Its solubility in polar solvents is reduced due to increased lipophilicity .
- 4-Hydroxy-3-(3-methoxy-3-methylbutyl)benzoic acid : The hydroxyl and methoxy groups introduce hydrogen-bonding capacity, improving water solubility but reducing lipophilicity .
- 4-(4-Ethoxyphenoxy)benzoic acid: The ethoxy group (-OCH₂CH₃) is electron-donating, which may slightly decrease acidity compared to fluorophenoxy analogs.
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | pKa* (Predicted) | LogP* (Predicted) |
|---|---|---|---|
| Benzoic acid | -H | 4.20 | 1.87 |
| 4-(4-Fluorophenoxy)benzoic acid | -O-C₆H₄-F (para) | ~3.8–4.0 | ~2.5 |
| 4-Hydroxybenzoic acid | -OH (para) | 4.58 | 1.62 |
| This compound | -O-C₆H₄-OCH₂CH₃ (para) | ~4.3–4.5 | ~3.2 |
Spectral Characterization
UV and IR spectral data for related compounds provide benchmarks:
- 4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (): UV λmax at 267 nm (π→π* transitions) and 341 nm (n→π* transitions); IR shows C=O stretching at ~1680 cm⁻¹ and N-H bending at ~1600 cm⁻¹ .
- This compound: Expected IR peaks include C-O-C stretching (1250–1050 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹). UV absorption would likely shift due to conjugation with the ethoxyphenoxy group.
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